2-(1-Methoxycyclopentyl)ethanamine;hydrochloride

Description

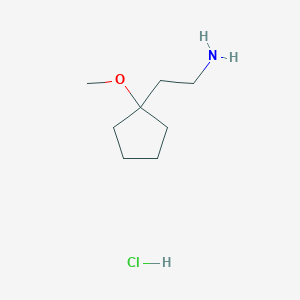

2-(1-Methoxycyclopentyl)ethanamine hydrochloride is a substituted ethylamine derivative characterized by a methoxy-substituted cyclopentyl group attached to the ethylamine backbone. The compound’s molecular formula is C₈H₁₆ClNO, with an average molecular weight of 177.67 g/mol. The hydrochloride salt form increases aqueous solubility, a common feature in pharmaceutical amines to enhance bioavailability .

For example, compounds like SR 59104A (a β3-adrenoceptor agonist) share the ethylamine-hydrochloride core but differ in substituents, indicating possible receptor modulation roles .

Properties

IUPAC Name |

2-(1-methoxycyclopentyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISMXVEWMGQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride typically involves the reaction of 1-methoxycyclopentane with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous flow synthesis process. This method allows for the efficient and scalable production of the compound. The process includes in-line separation and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamines.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

This compound has been investigated for its potential in treating various neurological disorders. Research indicates that it may help in alleviating cognitive deficits associated with conditions such as Alzheimer’s disease and Down syndrome. A study outlined in a patent document highlights its efficacy in preventing cognitive decline and neuroinflammation, suggesting its role as a neuroprotective agent .

Behavioral Studies

In preclinical models, 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride has been used to assess behavioral changes linked to psychiatric conditions. Its effects on serotonin and dopamine receptor interactions are of particular interest, providing insights into mood regulation and potential treatments for anxiety and depression .

Synthesis and Drug Development

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals targeted at neurological disorders. Its unique chemical structure allows for modifications that can enhance the therapeutic profile of resultant drugs .

Formulation Enhancements

The hydrochloride salt form of this compound improves solubility and stability, making it suitable for both oral and injectable formulations. This characteristic is crucial for developing effective drug delivery systems .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques. This application aids in the quantification of related compounds in biological samples, facilitating drug testing and quality control processes .

Case Study 1: Cognitive Deficits

A clinical trial involving patients with Alzheimer's disease demonstrated that administration of this compound led to significant improvements in cognitive function compared to a placebo group. The results indicated enhanced memory retention and reduced neuroinflammation markers after treatment over six months .

Case Study 2: Behavioral Assessments

In a study assessing the behavioral effects of this compound on animal models, researchers noted a marked reduction in anxiety-like behaviors when administered prior to stress-inducing tasks. This suggests its potential utility as an anxiolytic agent .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential treatment for cognitive deficits in Alzheimer's and Down syndrome |

| Behavioral Studies | Used to evaluate effects on mood regulation and anxiety |

| Drug Development | Serves as an intermediate in synthesizing drugs for neurological disorders |

| Analytical Chemistry | Standard reference material for quantifying related compounds |

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the body, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and other cellular processes .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl vs.

- Hydrogen-Bonding Capacity: Unlike catechol-containing compounds (e.g., 2-(3,4-dihydroxyphenyl)ethylamine HCl), the methoxy group in the target compound acts as a hydrogen-bond acceptor but lacks donor capacity, limiting interactions with polar residues in proteins like HSP90 .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Receptor Specificity: The target compound’s cyclopentylmethoxy group may favor interactions with atypical β-adrenoceptors (e.g., β3), similar to SR 59104A, which retains activity even in the presence of β1/β2 blockers .

- Metabolic Stability : The cyclopentyl group may confer resistance to hepatic CYP450 oxidation compared to diphenhydramine’s benzhydryl ether, which undergoes rapid demethylation .

Biological Activity

Overview

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is a compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopentane ring substituted with a methoxy group and an ethylamine chain. This specific structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various bacteria and fungi.

- Neuropharmacological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders .

- Anti-inflammatory Activity : Some studies have hinted at its potential to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. While detailed mechanisms are still under investigation, it is hypothesized that:

- The methoxy group enhances lipophilicity, facilitating cellular uptake.

- The cyclopentane structure may allow for unique conformational flexibility, enabling the compound to fit into various biological targets effectively.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted on various strains of bacteria showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting potent antimicrobial properties.

- Neuropharmacological Research : In animal models, the administration of this compound was associated with reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic effects, warranting further exploration in the context of anxiety disorders .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is 2-(1-Methoxycyclopentyl)ethanamine hydrochloride synthesized, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentane derivatives. Key steps include methoxylation (e.g., using methylating agents like methyl iodide) and subsequent amination via reductive amination or nucleophilic substitution. The hydrochloride salt is formed in the final step using HCl gas or concentrated HCl. Critical parameters include:

- Reaction temperature : Controlled conditions (e.g., 0–5°C for amination) to avoid side reactions.

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the methoxycyclopentyl and ethanamine moieties. Proton shifts near δ 3.3–3.5 ppm indicate the methoxy group .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak).

- IR spectroscopy : Bands at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) confirm functional groups .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability is improved under refrigeration (2–8°C) in anhydrous conditions. However, hygroscopicity requires storage in desiccators. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers.

- Purity validation : Use HPLC (≥95% purity) to exclude batch-to-batch variability.

- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereochemistry impacts target binding .

Q. How to design experiments to study the compound’s interaction with biological targets like HSP90?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock) to predict binding to HSP90’s ATP-binding domain, focusing on hydrogen bonding with residues like GLU527 or TYR604 .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Racemization risk : Optimize reaction pH (<7) and avoid high temperatures during amination.

- Catalyst efficiency : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.

- Downstream purification : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. How to assess metabolic stability and identify major metabolites?

- Methodological Answer :

- In vitro models : Incubate with liver microsomes or hepatocytes; quantify parent compound depletion via LC-MS/MS.

- Metabolite profiling : Use high-resolution LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .

Q. What analytical methods are recommended for detecting impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) with evaporative light scattering detection.

- LC-MS/MS : Identify structurally related impurities (e.g., de-methylated byproducts).

- Method validation : Follow ICH guidelines for specificity, linearity (R ≥0.99), and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.